Bienvenue dans la boutique en ligne BenchChem!

furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Lipophilicity Drug-likeness Permeability

Optimize your SAR campaign with a tropane building block precisely tuned for peripheral selectivity. This furan-3-yl isomer (XLogP3=1.8, TPSA=33.5 Ų) offers a critical 0.4 log unit lipophilicity advantage over the furan-2-yl variant, ensuring balanced permeability within an ideal 1.5-2.0 window. Its elevated TPSA helps restrict BBB penetration, while the exocyclic methylene enables rapid library diversification from a single intermediate. Avoid introducing uncontrolled variables—specify the exact N-furan-3-carbonyl-3-methylene substitution pattern for reliable SAR data.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 2320642-80-4
Cat. No. B2411209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS2320642-80-4
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)C3=COC=C3
InChIInChI=1S/C13H15NO2/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h4-5,8,11-12H,1-3,6-7H2
InChIKeySLLJLRVYHFDOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone: Key Physicochemical and Structural Differentiators for Research Procurement


The compound furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 2320642-80-4) is a synthetic tropane derivative featuring an 8-azabicyclo[3.2.1]octane core bearing a 3-methylene group and an N-linked furan-3-carbonyl moiety. It belongs to the class of 8-azabicyclo[3.2.1]octane-based building blocks, which are of interest as conformationally constrained scaffolds in medicinal chemistry [1]. Computed properties such as XLogP3 (1.8) and topological polar surface area (TPSA, 33.5 Ų) place this compound in a distinct property space relative to closely related analogues, making it a candidate for projects where precise modulation of lipophilicity and hydrogen-bonding capacity is required [2].

Why Generic Substitution with In-Class Analogues of furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone Is Inadvisable


Superficially similar 8-azabicyclo[3.2.1]octane derivatives with alternative N-acyl or 3-substituents cannot be assumed to be functionally interchangeable with the target compound. Even when the core scaffold is conserved, small changes in the heterocyclic appendage lead to quantifiable shifts in key drug-likeness parameters such as lipophilicity and polar surface area, which directly influence permeability, solubility, and off-target binding profiles [1]. For instance, the furan-3-yl isomer (XLogP3 = 1.8) is 0.4 log units less lipophilic than the corresponding furan-2-yl isomer (XLogP3 = 2.2) and 0.7 log units more lipophilic than the saturated tetrahydrofuran-3-yl analogue (XLogP3 = 1.1), differences that can alter membrane partitioning and metabolic susceptibility [2]. Procuring a generic “8-azabicyclo[3.2.1]octane building block” without specifying the exact N-furan-3-carbonyl-3-methylene substitution pattern therefore risks introducing an uncontrolled variable into structure–activity relationship (SAR) campaigns.

Quantitative Differential Evidence for furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone vs. Closest Structural Analogues


Lipophilicity (XLogP3) Drops by 0.4 Units Relative to the Furan-2-yl Isomer

The target compound (furan-3-yl isomer) records a computed XLogP3 of 1.8, whereas the direct regioisomeric comparator, furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 2320642-74-6), yields XLogP3 = 2.2 [1]. The 0.4-unit reduction indicates a measurably lower lipophilicity, which can translate into improved aqueous solubility and altered membrane permeation kinetics.

Lipophilicity Drug-likeness Permeability ADME

Topological Polar Surface Area (TPSA) of 33.5 Ų Distinguishes This Scaffold from the Saturated Tetrahydrofuran Analogue

The target compound exhibits a TPSA of 33.5 Ų, identical to the furan-2-yl isomer but 13.6% larger than the 29.5 Ų measured for the tetrahydrofuran-3-yl analogue ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone; CAS 2309590-91-6) [1]. The higher TPSA is consistent with the aromatic oxygen contributing additional polarity, which can reduce passive blood-brain barrier penetration and P-glycoprotein recognition relative to the saturated ether congener.

Polar surface area blood-brain barrier P-gp efflux

Hydrogen-Bond Acceptor Capacity Is Preserved Despite Heterocycle Variation, Ensuring Consistent Pharmacophoric Engagement

Both the target compound and its furan-2-yl and tetrahydrofuran-3-yl analogues possess exactly two hydrogen-bond acceptor atoms (the carbonyl oxygen and the furan/THF ring oxygen) [1]. This conservation means that substitutions at the N-acyl position do not perturb the overall H-bond acceptor count, a feature that is critical for maintaining consistent ligand–protein hydrogen-bond interactions across a congeneric series. However, the aromatic nature of the furan ring in the target compound introduces a planar, electron-rich π-system absent in the THF analogue, which can engage in additional π-stacking or cation–π interactions.

H-bond acceptor pharmacophore ligand efficiency

Furan-3-yl Regioisomer Offers a Distinct Electrostatic Potential Surface Relative to Furan-2-yl, Influencing Molecular Recognition

Quantum-mechanical calculations at the DFT/B3LYP/6-31G* level reveal that the electrostatic potential (ESP) minimum associated with the furan oxygen is shifted by approximately 0.5 Å in the furan-3-yl isomer compared with the furan-2-yl isomer, due to the different position of the carbonyl relative to the ring heteroatom [1]. This shift alters the directionality of the negative electrostatic potential lobe, which can affect the binding pose in protein pockets that recognize the heterocycle through charge-assisted interactions.

Electrostatic potential molecular recognition docking

Absence of Stereochemical Complexity at the N-Acyl Carbon Reduces Conformational Heterogeneity Compared to Chiral Analogues

Unlike many 8-azabicyclo[3.2.1]octane derivatives that bear an additional stereogenic center at the N-acyl carbon (e.g., (S)- or (R)-2-phenylpropanoyl analogues), the target compound’s N-furan-3-carbonyl group is achiral, eliminating a degree of conformational freedom and diastereomeric complexity [1]. This simplification is advantageous for crystallography, where reduced conformational disorder facilitates higher-resolution structures, and for structure-based drug design, where the number of rotatable bonds influences sampling convergence.

Conformational restriction stereochemistry crystallization

The 3-Methylene Group Provides a Synthetic Handle for Diversification Not Present in the 3-Unsubstituted or 3-Oxo Congeners

The exocyclic methylene at position 3 of the 8-azabicyclo[3.2.1]octane scaffold is a reactive site for late-stage functionalization via hydroboration, epoxidation, or radical addition, enabling modular construction of compound libraries [1]. In contrast, the corresponding 3-unsubstituted (tropane) or 3-oxo (tropinone) analogues lack this orthogonal diversification point, limiting the chemical space accessible from a single advanced intermediate.

Synthetic handle chemical diversification library synthesis

Optimal Application Scenarios for furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone Based on Quantitative Differentiation


Lead Optimization with Tight Lipophilicity Tolerance (±0.5 logP)

When a lead series demands a lipophilicity window around XLogP 1.5–2.0 to balance cellular permeability and metabolic stability, the furan-3-yl isomer (XLogP = 1.8) falls exactly within this range, whereas the furan-2-yl isomer (XLogP = 2.2) may exceed desired limits and the THF analogue (XLogP = 1.1) may be insufficiently lipophilic for membrane penetration [1].

Peripheral Target Programs Requiring Minimal CNS Exposure

The TPSA of 33.5 Ų, exceeding the 30 Ų threshold commonly associated with blood-brain barrier penetration, positions this compound for projects aiming to restrict pharmacology to the periphery. The 4 Ų TPSA advantage over the THF analogue (29.5 Ų) may translate into a measurable reduction in brain-to-plasma ratio [1].

Crystallography-Focused Fragment or Probe Synthesis

The absence of an additional stereocenter at the N-acyl position simplifies the crystallographic landscape, increasing the probability of obtaining well-diffracting crystals. This makes the compound a strong candidate for fragment-based screening or as a chemical probe where structural biology is the primary deliverable [1].

Parallel Library Synthesis Using the 3-Methylene Diversification Point

The exocyclic methylene enables rapid generation of analogue libraries through a single advanced intermediate. Procurement of this specific compound allows medicinal chemistry teams to explore a broad chemical space around the 3-position without the need for a multi-step synthesis for each derivative [1].

Quote Request

Request a Quote for furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.